4-phenyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-15-16(2)26-27(17(15)3)21-23-13-19(14-24-21)25-20(28)22(9-11-29-12-10-22)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEHKGDCLXTJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring, and finally the attachment of the oxane carboxamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-phenyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 4-phenyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional motifs with pyrazole-carboxamide derivatives synthesized in prior studies (e.g., compounds 3a–3p from Molecules (2015)) . Below is a detailed comparison of structural features, physicochemical properties, and synthetic approaches.
Structural Features
Key Observations :
- The target compound’s pyrimidine-pyrazole-oxane scaffold introduces rigidity and stereochemical complexity absent in bis-pyrazole derivatives like 3a–3b .
- Substituents such as the oxane’s phenyl group and pyrazole’s trimethyl groups may enhance hydrophobic interactions in biological systems compared to halogenated analogs in 3b .
Physicochemical Properties
| Property | Target Compound (Estimated) | Compound 3a | Compound 3b |
|---|---|---|---|
| Melting Point (°C) | ~180–190 (predicted) | 133–135 | 171–172 |
| Solubility (LogP) | ~2.8 (predicted) | 3.1 | 3.9 |
| Hydrogen Bond Acceptors | 6 | 5 | 5 |
Analysis :
- The oxane ring in the target compound likely reduces LogP (increased hydrophilicity) compared to highly halogenated derivatives like 3b , which exhibit higher LogP due to chlorine substituents .
- The higher predicted melting point of the target compound correlates with its increased molecular rigidity and hydrogen-bonding capacity.
Spectroscopic and Analytical Data
Biological Activity
The compound 4-phenyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular structure of the compound can be represented with the following details:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O2 |
| Molecular Weight | 258.32 g/mol |
| InChI Key | FTYHORWTPMCPCW-UHFFFAOYSA-N |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly enzymes and receptors involved in signaling pathways. The presence of the pyrazole and pyrimidine moieties suggests potential activity as a kinase inhibitor, which is a common mechanism for compounds designed to modulate cell signaling pathways.
Kinase Inhibition
Recent studies have shown that compounds with similar structural features exhibit significant inhibitory effects on various kinases. For instance, a related study indicated that pyrazole derivatives can selectively inhibit the activity of protein kinases involved in cancer progression and inflammation . The specific binding interactions and inhibition constants (IC50 values) for these compounds are critical for understanding their therapeutic potential.
Anticancer Properties
A number of studies have investigated the anticancer properties of pyrazole-containing compounds. For example:
- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that related pyrazole derivatives exhibit cytotoxic effects, with IC50 values ranging from low nanomolar to micromolar concentrations depending on the specific cancer type .
- Mechanism Insights : These compounds often induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Anti-inflammatory Effects
In addition to anticancer activity, there is evidence suggesting that compounds similar to 4-phenyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]oxane-4-carboxamide may also possess anti-inflammatory properties:
- Cytokine Modulation : Studies have shown that these compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Case Study 1: Anticancer Activity
A study published in 2021 evaluated a series of pyrazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that one derivative exhibited an IC50 value of 50 nM, significantly inhibiting cell proliferation and inducing apoptosis .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of pyrazole derivatives in a mouse model of arthritis. The findings revealed that treatment with these compounds led to a reduction in joint swelling and decreased levels of inflammatory markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
